Methyltetrazine-SS-NHS

説明

BenchChem offers high-quality Methyltetrazine-SS-NHS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyltetrazine-SS-NHS including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

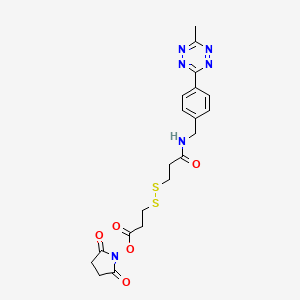

C20H22N6O5S2 |

|---|---|

分子量 |

490.6 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 3-[[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropyl]disulfanyl]propanoate |

InChI |

InChI=1S/C20H22N6O5S2/c1-13-22-24-20(25-23-13)15-4-2-14(3-5-15)12-21-16(27)8-10-32-33-11-9-19(30)31-26-17(28)6-7-18(26)29/h2-5H,6-12H2,1H3,(H,21,27) |

InChIキー |

SFIAJZGJDUJUCL-UHFFFAOYSA-N |

正規SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCC(=O)ON3C(=O)CCC3=O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-SS-NHS Ester: A Cleavable Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-SS-NHS ester, a heterobifunctional crosslinker integral to the field of bioconjugation. Its unique properties enable the linkage of molecules to proteins and other biomolecules, with the key feature of a cleavable disulfide bond, making it a valuable tool in drug delivery systems, proteomics, and various research applications.

Core Concepts and Chemical Properties

Methyltetrazine-SS-NHS ester is a chemical reagent designed with three key functional components:

-

Methyltetrazine Group: This moiety participates in an exceptionally fast and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is highly efficient and proceeds rapidly under physiological conditions without the need for a catalyst.

-

NHS Ester (N-Hydroxysuccinimide ester): This is an amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.

-

Disulfide (SS) Bond: This linker contains a disulfide bridge, which is stable under general physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleavable nature is crucial for applications requiring the release of a conjugated molecule, such as a drug, within a reducing environment like the cytoplasm of a cell.

A summary of the key chemical and physical properties of a representative Methyltetrazine-SS-NHS ester is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C20H22N6O5S2 | [1] |

| Molecular Weight | 490.56 g/mol | [1] |

| Purity | >95% | [1] |

| Physical Form | Red solid | [1] |

| Solubility | Soluble in DCM, acetonitrile, DMF, and DMSO | [1] |

| Storage Conditions | -20°C | [1] |

Mechanism of Action

The utility of Methyltetrazine-SS-NHS ester lies in its two-step reaction mechanism, allowing for the sequential conjugation of two different molecules.

First, the NHS ester group reacts with primary amines on a biomolecule, such as an antibody, to form a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5).

Following the purification of the methyltetrazine-labeled biomolecule, the methyltetrazine group can then react with a TCO-modified molecule of interest via the iEDDA reaction. This cycloaddition is extremely rapid and forms a stable dihydropyridazine (B8628806) linkage.

References

Methyltetrazine-SS-NHS Ester: A Comprehensive Technical Guide to its Mechanism and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been revolutionized by the development of highly specific and efficient chemical ligation strategies. Among these, the Methyltetrazine-SS-NHS ester has emerged as a powerful trifunctional linker, enabling the precise assembly of complex biomolecular architectures. This in-depth technical guide elucidates the core mechanism of action of Methyltetrazine-SS-NHS ester, provides detailed experimental protocols for its use, and presents key quantitative data to inform experimental design. The unique combination of a primary amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal methyltetrazine moiety, and a cleavable disulfide bond makes this reagent exceptionally versatile for applications ranging from antibody-drug conjugates (ADCs) to advanced cellular imaging.

Core Mechanism of Action

The functionality of the Methyltetrazine-SS-NHS ester is centered around three distinct chemical motifs, each with a specific role in the bioconjugation workflow.

Amine-Reactive NHS Ester for Initial Bioconjugation

The N-hydroxysuccinimide (NHS) ester provides a reactive handle for the initial covalent attachment of the linker to a biomolecule of interest. This reaction proceeds via nucleophilic acyl substitution, where a primary amine, typically the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein, attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The efficiency of this acylation reaction is highly dependent on the pH of the reaction buffer. A neutral to slightly basic pH (7.2-9.0) is generally optimal to ensure that a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[1][2][3]

Bioorthogonal Methyltetrazine for "Click" Chemistry

The methyltetrazine moiety is the cornerstone of the bioorthogonal "click" chemistry enabled by this linker. It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst.[4][5] The reaction is irreversible and forms a stable dihydropyridazine (B8628806) linkage, with the only byproduct being nitrogen gas. The speed of this ligation allows for efficient conjugation even at low concentrations of reactants.

Cleavable Disulfide Bond for Controlled Release

The disulfide bond incorporated into the linker provides a mechanism for the controlled cleavage of the conjugated molecules. This bond is stable under typical physiological conditions but can be readily reduced by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This feature is particularly valuable in applications like drug delivery, where the release of a therapeutic payload at a specific target site is desired.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions involving the Methyltetrazine-SS-NHS ester.

| Parameter | Value | Conditions | Reference(s) |

| NHS Ester Acylation | |||

| Optimal pH Range | 7.2 - 9.0 (optimum 8.3-8.5) | Aqueous buffer | [1][3][6] |

| Reaction Time | 1-4 hours | Room temperature | [1][5] |

| Overnight | 4°C | [3][5] | |

| NHS Ester Hydrolysis Half-life | |||

| pH 7.0 | 4-5 hours | 0°C | [1][7] |

| pH 8.6 | 10 minutes | 4°C | [1][7] |

| pH 8.0 | 210 minutes | Room temperature | [8][9] |

| pH 8.5 | 180 minutes | Room temperature | [8][9] |

| pH 9.0 | 125 minutes | Room temperature | [8][9] |

| Methyltetrazine-TCO Reaction | |||

| Second-order Rate Constant (k₂) | ~210 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C (for a generic tetrazine) | [10] |

| up to 10⁶ M⁻¹s⁻¹ | Varies with tetrazine and TCO derivatives | [4] | |

| Disulfide Bond Cleavage | |||

| DTT Concentration | 10-50 mM | Aqueous buffer | [10] |

| TCEP Concentration | 5-20 mM | Aqueous buffer | [10] |

| Incubation Time (DTT) | 30-60 minutes at 37°C or 2 hours at RT | Aqueous buffer | [10] |

| Incubation Time (TCEP) | 10-60 minutes at room temperature | Aqueous buffer | [10] |

Experimental Protocols

Protocol 1: Labeling a Protein with Methyltetrazine-SS-NHS Ester

This protocol describes the general procedure for labeling a protein with primary amines using Methyltetrazine-SS-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Methyltetrazine-SS-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Prepare NHS Ester Solution: Immediately before use, dissolve the Methyltetrazine-SS-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved Methyltetrazine-SS-NHS ester to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Bioorthogonal Ligation with a TCO-containing Molecule

This protocol outlines the "click" reaction between the methyltetrazine-labeled protein and a TCO-functionalized molecule.

Materials:

-

Methyltetrazine-labeled protein (from Protocol 1)

-

TCO-containing molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants: Dissolve the methyltetrazine-labeled protein and the TCO-containing molecule in the Reaction Buffer.

-

Ligation Reaction: Mix the two reactants in a 1:1 to 1:5 molar ratio (methyltetrazine:TCO). The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.

-

Analysis: The resulting conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or chromatography. Purification may be necessary depending on the downstream application.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the linker to release the conjugated molecules.

Materials:

-

Bioconjugate containing the Methyltetrazine-SS-linker

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Conjugate Solution: Dissolve the bioconjugate in the Reaction Buffer.

-

Prepare Reducing Agent Stock: Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water, pH adjusted to ~7.0).

-

Cleavage Reaction: Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.

-

Incubation:

-

For DTT: Incubate for 30-60 minutes at 37°C or for 2 hours at room temperature.

-

For TCEP: Incubate for 10-60 minutes at room temperature.

-

-

Analysis/Purification: The cleavage can be confirmed by analytical techniques such as HPLC or mass spectrometry. If the reducing agent interferes with downstream applications, it can be removed by a desalting column or dialysis.

Conclusion

The Methyltetrazine-SS-NHS ester is a highly versatile and powerful tool in the field of bioconjugation. Its trifunctional nature allows for a modular and controlled approach to the assembly of complex biomolecular structures. By understanding the distinct mechanisms of the NHS ester reaction, the bioorthogonal methyltetrazine-TCO ligation, and the cleavable disulfide linkage, researchers can effectively design and execute sophisticated bioconjugation strategies for a wide array of applications in research, diagnostics, and therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the successful implementation of this technology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems. | Semantic Scholar [semanticscholar.org]

- 10. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyltetrazine-SS-NHS Ester: A Cleavable Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Methyltetrazine-SS-NHS Ester, a heterobifunctional, cleavable crosslinker at the forefront of bioconjugation chemistry. Its unique combination of a bioorthogonal methyltetrazine moiety and an amine-reactive N-hydroxysuccinimide (NHS) ester, connected by a reducible disulfide bond, enables the precise and versatile assembly of complex biomolecular conjugates. This document serves as a technical resource, offering detailed data, experimental protocols, and workflow diagrams to facilitate its application in research and drug development.

Chemical Structure and Properties

Methyltetrazine-SS-NHS Ester is a sophisticated chemical tool designed for two-step bioconjugation strategies. The molecule consists of three key functional components:

-

Methyltetrazine Moiety: This group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.

-

N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues in proteins and antibodies.

-

Disulfide (-SS-) Bond: This linker connects the methyltetrazine and NHS ester moieties. The disulfide bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleavability is a critical feature for applications requiring the controlled release of a conjugated payload.

Chemical Structure

Caption: General chemical structure of Methyltetrazine-SS-NHS Ester.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Methyltetrazine-SS-NHS Ester.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₂N₆O₅S₂ | [1] |

| Molecular Weight | 490.56 g/mol | [1] |

| Appearance | Red solid | [1] |

| Purity | >95% | [1] |

| Solubility | Soluble in DCM, acetonitrile, DMF, and DMSO | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Reactivity and Stability

The utility of Methyltetrazine-SS-NHS Ester hinges on the distinct reactivity and stability profiles of its functional groups.

NHS Ester Reactivity and Hydrolysis

The NHS ester reacts with primary amines in a pH-dependent manner. The optimal pH for this reaction is typically between 7.2 and 8.5.[2] At lower pH, the amine is protonated and less nucleophilic, slowing the reaction. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[2]

Table 2.1: Half-life of NHS Ester Hydrolysis at Different pH Values

| pH | Temperature (°C) | Half-life | Reference(s) |

| 7.0 | 0 | 4-5 hours | [2][3] |

| 8.6 | 4 | 10 minutes | [2][3] |

Methyltetrazine-TCO Reaction Kinetics

Table 2.2: Second-Order Rate Constants for Tetrazine-TCO Reactions

| Tetrazine Derivative | Dienophile | Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Methyltetrazine | TCO | ~1 x 10³ - 3 x 10⁵ | [4] |

| Pyridyl-tetrazine | TCO | ~1 x 10⁴ - 1 x 10⁵ | [4] |

Disulfide Bond Stability and Cleavage

The disulfide bond is relatively stable in circulation but is susceptible to cleavage in the reducing environment of the cell cytoplasm, where the concentration of glutathione (B108866) (GSH) is high. In a laboratory setting, reducing agents like DTT and TCEP are used to efficiently cleave the disulfide bond.

Experimental Protocols

The following are detailed methodologies for key experiments involving Methyltetrazine-SS-NHS Ester.

Protocol 1: Labeling a Protein with Methyltetrazine-SS-NHS Ester

This protocol describes the modification of a protein (e.g., an antibody) with Methyltetrazine-SS-NHS Ester to introduce the methyltetrazine moiety.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Methyltetrazine-SS-NHS Ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Desalting column (e.g., Sephadex G-25)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[5]

-

Reagent Preparation: Immediately before use, dissolve the Methyltetrazine-SS-NHS Ester in anhydrous DMSO to a stock concentration of 10 mg/mL.

-

Reaction Setup: Add the reaction buffer to the protein solution to adjust the pH to 8.3-8.5.[5]

-

Conjugation: Add a 5-20 molar excess of the dissolved Methyltetrazine-SS-NHS Ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted Methyltetrazine-SS-NHS Ester and byproducts using a desalting column equilibrated with the desired storage buffer.

Protocol 2: Disulfide Bond Cleavage

This protocol outlines the procedure for cleaving the disulfide bond in a bioconjugate.

Materials:

-

Bioconjugate containing the Methyltetrazine-SS-linker

-

Dithiothreitol (DTT)

-

Phosphate-buffered saline (PBS), pH 7.4

Methodology:

-

DTT Preparation: Prepare a fresh stock solution of DTT (e.g., 1 M in water).

-

Cleavage Reaction: Add the DTT stock solution to the bioconjugate solution to a final concentration of 10-100 mM.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes to 4 hours. The optimal time and temperature may need to be optimized.

-

Analysis: The cleavage can be confirmed by various analytical techniques such as SDS-PAGE (under reducing conditions), mass spectrometry, or HPLC.

Applications and Workflows

Methyltetrazine-SS-NHS Ester is a versatile tool with numerous applications in drug delivery, diagnostics, and fundamental research.

Antibody-Drug Conjugate (ADC) Development

A primary application of this linker is in the construction of ADCs. The workflow involves a two-step process:

-

Antibody Modification: An antibody is first functionalized with the methyltetrazine group using the NHS ester reaction.

-

Drug Conjugation: A TCO-modified cytotoxic drug is then "clicked" onto the tetrazine-modified antibody via the iEDDA reaction.

The cleavable disulfide bond allows for the release of the drug in the reducing environment of the target cancer cell, enhancing its therapeutic efficacy and minimizing off-target toxicity.

References

- 1. conju-probe.com [conju-probe.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Methyltetrazine-SS-NHS Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyltetrazine-SS-NHS ester click chemistry, a powerful bioconjugation technique with significant applications in drug delivery, molecular imaging, and diagnostics. It details the underlying chemical principles, experimental protocols, and key quantitative data to enable researchers to effectively implement this technology.

Introduction to Methyltetrazine-SS-NHS Click Chemistry

Methyltetrazine-SS-NHS is a heterobifunctional, thiol-cleavable crosslinker central to one of the fastest and most specific bioorthogonal conjugation reactions available.[1][2] This "click chemistry" is based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a methyltetrazine (MeTz) moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[2][3]

The linker possesses three key functional components:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues on proteins and antibodies) under mild basic conditions.[4][5]

-

Disulfide (-SS-) Bond: A cleavable linker that can be selectively reduced by common biological reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), allowing for the controlled release of conjugated payloads.[2][6]

-

Methyltetrazine (MeTz): A highly reactive diene that participates in the iEDDA reaction with a TCO-functionalized molecule, forming a stable covalent bond without the need for a catalyst.[1][7]

The combination of high reaction speed, specificity in complex biological environments, and the ability to release a payload under specific conditions makes Methyltetrazine-SS-NHS an invaluable tool, particularly in the development of antibody-drug conjugates (ADCs).[3][4]

Core Mechanism and Workflow

The general workflow for utilizing Methyltetrazine-SS-NHS involves a two-step process:

-

Amine Labeling: The biomolecule of interest (e.g., an antibody) is first functionalized with the methyltetrazine group by reacting its primary amines with the NHS ester of the Methyltetrazine-SS-NHS linker.

-

Bioorthogonal Ligation: The resulting tetrazine-labeled biomolecule is then reacted with a TCO-containing molecule (e.g., a therapeutic drug, a fluorescent probe) via the iEDDA click reaction.

This workflow is depicted in the diagram below.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. vectorlabs.com [vectorlabs.com]

The Critical Role of the Disulfide Bond in Methyltetrazine-SS-NHS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-SS-NHS is a heterobifunctional crosslinker that has gained significant traction in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). Its unique architecture, comprising a methyltetrazine moiety for bioorthogonal click chemistry, an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation, and a strategically placed disulfide bond, offers a powerful combination of specificity, efficiency, and controlled release. This technical guide provides an in-depth exploration of the pivotal role of the disulfide bond in the functionality of Methyltetrazine-SS-NHS, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.

The core of Methyltetrazine-SS-NHS's utility in drug delivery lies in the cleavable nature of its disulfide bond. This bond remains relatively stable in the oxidizing environment of the bloodstream, ensuring the integrity of the conjugate as it circulates and minimizing premature payload release. However, upon internalization into the target cell, the disulfide bond is readily cleaved in the reducing intracellular environment, primarily by glutathione (B108866) (GSH), leading to the selective release of the conjugated payload.

Chemical Structure and Properties

Methyltetrazine-SS-NHS is a molecule meticulously designed for a two-step bioconjugation strategy.

| Property | Value | Reference |

| Chemical Formula | C20H22N6O5S2 | [1] |

| Molecular Weight | 490.56 g/mol | [1] |

| Purity | >95% | [1] |

| Physical Form | Red solid | [1] |

| Solubility | Soluble in DCM, acetonitrile, DMF, and DMSO | [1] |

| Storage | -20°C | [1] |

The Disulfide Bond: A Trigger for Controlled Release

The disulfide (-S-S-) bond is the linchpin of the controlled-release mechanism of Methyltetrazine-SS-NHS. Its stability is contingent on the redox potential of its environment.

Stability in Circulation

Intracellular Cleavage

The intracellular environment, in stark contrast, is highly reducing, with glutathione (GSH) concentrations in the millimolar range (1-10 mM). This high concentration of GSH facilitates the rapid reduction and cleavage of the disulfide bond, leading to the release of the conjugated payload specifically within the target cells. This selective release is a cornerstone of the targeted therapy approach.

Quantitative Data on Disulfide Bond Cleavage

The efficiency and kinetics of disulfide bond cleavage are critical parameters for the design of effective drug delivery systems. The cleavage can be induced in vitro using reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are often used to mimic the intracellular reducing environment.

| Reducing Agent | Recommended Concentration | Incubation Time | Temperature | Reference |

| Dithiothreitol (DTT) | 10-100 mM | 30-60 minutes | Room Temperature | [2] |

| Tris(2-carboxyethyl)phosphine (TCEP) | 5-20 mM | 15-30 minutes | Room Temperature | [2] |

| Glutathione (GSH) | 1-10 mM (physiological) | Varies | 37°C | [2] |

Note: The reaction kinetics are dependent on the specific protein or molecule conjugated and the accessibility of the disulfide bond.

Experimental Protocols

Protocol 1: Conjugation of Methyltetrazine-SS-NHS to an Antibody

This protocol outlines the steps for conjugating Methyltetrazine-SS-NHS to a primary amine-containing biomolecule, such as an antibody.

Materials:

-

Antibody of interest (in a primary amine-free buffer, e.g., PBS)

-

Methyltetrazine-SS-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the Reaction Buffer to a final concentration of 2-5 mg/mL.

-

-

Methyltetrazine-SS-NHS Preparation:

-

Immediately before use, dissolve Methyltetrazine-SS-NHS in anhydrous DMF or DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-SS-NHS to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Quenching (Optional):

-

Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, non-reacted Methyltetrazine-SS-NHS using a desalting column according to the manufacturer's instructions.

-

The purified tetrazine-modified antibody is now ready for the subsequent click chemistry reaction with a TCO-containing molecule.

-

Protocol 2: Cleavage of the Disulfide Bond and Payload Release

This protocol describes the in vitro cleavage of the disulfide bond to release the conjugated molecule.

Materials:

-

Methyltetrazine-SS-NHS conjugated biomolecule

-

Reducing Agent Stock Solution (e.g., 1 M DTT or 0.5 M TCEP)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the Conjugate Solution:

-

Dissolve the conjugate in the Reaction Buffer to a desired concentration.

-

-

Induce Cleavage:

-

Add the reducing agent stock solution to the conjugate solution to achieve the desired final concentration (refer to the table above).

-

Incubate the reaction at room temperature or 37°C for the recommended duration.

-

-

Analysis:

-

The released payload can be analyzed and quantified using techniques such as HPLC, mass spectrometry, or spectrophotometry, depending on the nature of the payload.

-

Protocol 3: Characterization of the Conjugate

Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC.

-

Column: A HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

-

Gradient: A linear gradient from high to low salt concentration.

-

Detection: UV absorbance at 280 nm.

Different DAR species will have varying hydrophobicities and will therefore elute at different times, allowing for their quantification.

Size Exclusion Chromatography (SEC): SEC is used to assess the aggregation and fragmentation of the ADC.

-

Column: A size exclusion column (e.g., TSKgel G3000SWxl)

-

Mobile Phase: A physiological buffer (e.g., PBS, pH 7.4)

-

Detection: UV absorbance at 280 nm.

The chromatogram will show peaks corresponding to the monomeric ADC, as well as any high molecular weight aggregates or low molecular weight fragments.

Visualization of Workflows and Pathways

Experimental Workflow for ADC Preparation and Payload Release

Caption: Workflow for ADC synthesis and payload release.

Cellular Uptake and Payload Release Signaling Pathway

Caption: ADC internalization and payload-induced apoptosis.

Conclusion

The disulfide bond within the Methyltetrazine-SS-NHS linker is a critical design element that enables the development of sophisticated, conditionally-activated bioconjugates. Its inherent stability in the bloodstream and susceptibility to cleavage in the reducing intracellular environment provide a robust mechanism for targeted drug delivery. By understanding the quantitative aspects of its cleavage and employing rigorous experimental protocols for conjugation and characterization, researchers can fully harness the potential of this versatile crosslinker to advance the fields of targeted therapy and diagnostics. The provided data, protocols, and visualizations serve as a comprehensive resource for scientists and developers working with this powerful bioconjugation tool.

References

The Lynchpin of Bio-conjugation: A Technical Guide to the NHS Ester in Methyltetrazine-SS-NHS

For Immediate Release

A deep dive into the function and application of the N-Hydroxysuccinimide (NHS) ester in the heterobifunctional crosslinker, Methyltetrazine-SS-NHS. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical data and detailed experimental protocols for its use in advanced bioconjugation strategies such as antibody-drug conjugates (ADCs).

The Methyltetrazine-SS-NHS ester is a powerful tool in the field of bioconjugation, enabling a versatile, two-step labeling process with a built-in mechanism for cleavable release. This heterobifunctional crosslinker is comprised of three key components: a methyltetrazine group for bioorthogonal "click" chemistry, a cleavable disulfide (-SS-) bond, and an amine-reactive N-Hydroxysuccinimide (NHS) ester. This guide focuses specifically on the critical function of the NHS ester moiety, providing the foundational knowledge for its successful application.

The Core Function of the NHS Ester: Amine-Reactive Conjugation

The primary role of the NHS ester in the Methyltetrazine-SS-NHS molecule is to form a stable, covalent amide bond with primary amines (-NH₂) present on biomolecules.[] In proteins, the most common targets are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, which are typically abundant and surface-exposed on molecules like antibodies.[]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide as a byproduct and forming a highly stable amide linkage.[]

This initial labeling step effectively attaches the methyltetrazine and the cleavable disulfide linker to the protein of interest, preparing it for the subsequent bioorthogonal reaction.

Quantitative Data: Reaction Parameters and Efficiency

The efficiency of the NHS ester conjugation is highly dependent on several factors, most critically the pH of the reaction buffer. A competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and is similarly pH-dependent. Understanding the interplay between these two reactions is key to maximizing conjugation efficiency.

Table 1: Influence of pH on the Half-life of NHS Esters

The stability of the NHS ester decreases as the pH increases, leading to a higher rate of hydrolysis. This data underscores the importance of timely execution of the conjugation reaction after the reagent is prepared in an aqueous buffer.

| pH | Temperature (°C) | Half-life |

| 7.0 | 25 | 4-5 hours |

| 8.0 | 25 | 1 hour |

| 8.5 | 25 | ~30 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | 25 | <10 minutes |

| Data compiled from multiple sources.[2][3][4] |

Table 2: Recommended Molar Ratios for Antibody Labeling

The degree of labeling (DOL), which is the average number of linker molecules conjugated to each antibody, can be controlled by adjusting the molar ratio of the Methyltetrazine-SS-NHS ester to the antibody. The optimal ratio should be determined empirically for each specific antibody and application.

| Molar Ratio (Ester:Antibody) | Expected Degree of Labeling (DOL) | Application Notes |

| 5:1 - 10:1 | Low to Moderate | Often suitable for initial screening and applications where minimal modification is desired to preserve antibody function. |

| 10:1 - 20:1 | Moderate to High | A common starting range for achieving a balance between labeling efficiency and maintaining immunoreactivity. |

| >20:1 | High | May lead to higher DOL but increases the risk of protein precipitation and potential loss of antibody function. |

| These are general recommendations and the optimal ratio may vary.[2][5] |

Experimental Protocols

This section provides a detailed, synthesized protocol for the use of Methyltetrazine-SS-NHS in a typical antibody conjugation workflow.

Protocol 1: Antibody Labeling with Methyltetrazine-SS-NHS

Materials:

-

Antibody of interest (in an amine-free buffer like PBS)

-

Methyltetrazine-SS-NHS

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting spin columns or size-exclusion chromatography (SEC) system

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing stabilizers like Tris or glycine, it must be exchanged into an amine-free buffer (e.g., PBS at pH 7.2-7.4). This can be done using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer (pH 8.3-8.5).

-

-

Methyltetrazine-SS-NHS Preparation:

-

Allow the vial of Methyltetrazine-SS-NHS to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the Methyltetrazine-SS-NHS in anhydrous DMSO to prepare a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the dissolved Methyltetrazine-SS-NHS to the antibody solution. For example, for a 15:1 molar ratio, add the appropriate volume of the 10 mM stock solution.

-

Gently mix the reaction solution by pipetting.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. The primary amines in Tris will react with any remaining unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted Methyltetrazine-SS-NHS and reaction byproducts using a desalting spin column or size-exclusion chromatography (SEC).[6][7]

-

For SEC, use a column with an appropriate molecular weight cutoff for the antibody (e.g., >40 kDa for IgG). Elute with PBS.

-

The purified Methyltetrazine-labeled antibody is now ready for the subsequent click chemistry reaction or for storage.

-

Protocol 2: Bioorthogonal Click Reaction and Disulfide Cleavage

Materials:

-

Purified Methyltetrazine-labeled antibody

-

TCO-functionalized molecule (e.g., a drug or fluorescent probe)

-

PBS, pH 7.4

-

Dithiothreitol (DTT)

Procedure:

-

Click Reaction:

-

Disulfide Bond Cleavage (Optional):

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

References

- 2. benchchem.com [benchchem.com]

- 3. nanocomposix.com [nanocomposix.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. furthlab.xyz [furthlab.xyz]

- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyltetrazine-SS-NHS for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyltetrazine-SS-NHS ester, a heterobifunctional linker at the forefront of bioorthogonal chemistry. It details its chemical properties, reaction kinetics, and applications, with a focus on antibody-drug conjugates (ADCs) and cell surface labeling. Detailed experimental protocols and quantitative data are presented to facilitate its effective implementation in research and development.

Introduction to Methyltetrazine-SS-NHS

Methyltetrazine-SS-NHS is a versatile chemical tool that combines three key functionalities:

-

A methyltetrazine moiety for rapid and specific bioorthogonal ligation with trans-cyclooctene (B1233481) (TCO) derivatives via the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2]

-

An N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[1]

-

A disulfide (-S-S-) bond that serves as a cleavable linker, allowing for the release of conjugated molecules under reducing conditions.[1][2]

This unique combination of features makes Methyltetrazine-SS-NHS an invaluable reagent for a wide range of applications, including the construction of cleavable ADCs, targeted drug delivery systems, and advanced cellular imaging.[3]

Chemical Properties and Reaction Kinetics

A thorough understanding of the chemical properties and reaction kinetics of Methyltetrazine-SS-NHS is crucial for its successful application.

Chemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₂₂N₆O₅S₂ |

| Molecular Weight | 490.56 g/mol [2] |

| Physical Form | Red solid[2] |

| Solubility | Soluble in DCM, acetonitrile, DMF, and DMSO[2] |

| Storage | -20°C, desiccated[2] |

Reaction Kinetics and Conditions

The utility of Methyltetrazine-SS-NHS stems from two distinct chemical reactions: the NHS ester-amine coupling and the tetrazine-TCO iEDDA ligation.

| Parameter | NHS Ester Reaction with Primary Amines | iEDDA Reaction with TCO |

| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 |

| Optimal Temperature | 4°C to Room Temperature | 4°C to 37°C |

| Second-Order Rate Constant (k₂) | Not applicable (pseudo-first order) | Up to 10⁶ M⁻¹s⁻¹ (for tetrazine-TCO reactions)[4] |

| Reaction Time | 30 minutes to 2 hours | Seconds to minutes |

Key Applications and Experimental Workflows

Methyltetrazine-SS-NHS is a powerful tool for a variety of bioconjugation applications. Below are key examples with associated workflows.

Antibody-Drug Conjugate (ADC) Development

Methyltetrazine-SS-NHS is particularly well-suited for the development of ADCs with cleavable linkers. The workflow involves the initial conjugation of the linker to a payload, followed by attachment to an antibody and subsequent bioorthogonal reaction with a TCO-modified targeting moiety. The disulfide bond allows for the release of the payload in the reducing environment of the cell.

Cell Surface Labeling and Imaging

This reagent can be used for the two-step labeling of cell surface proteins. First, a TCO moiety is introduced to the cell surface, either through metabolic labeling or by conjugation to a cell-surface-binding molecule like an antibody. Subsequently, a fluorescent probe functionalized with Methyltetrazine-SS-NHS can be used for visualization.

Detailed Experimental Protocols

Protocol 1: Antibody Conjugation with Methyltetrazine-SS-NHS

This protocol describes the labeling of a primary antibody with Methyltetrazine-SS-NHS.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

-

Methyltetrazine-SS-NHS

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Antibody Preparation:

-

If necessary, buffer exchange the antibody into the Reaction Buffer to a final concentration of 2-5 mg/mL.

-

-

Methyltetrazine-SS-NHS Stock Solution Preparation:

-

Allow the vial of Methyltetrazine-SS-NHS to warm to room temperature before opening.

-

Dissolve the Methyltetrazine-SS-NHS in anhydrous DMSO to a final concentration of 10 mM.

-

-

Conjugation Reaction:

-

Calculate the volume of the Methyltetrazine-SS-NHS stock solution needed for a 10- to 20-fold molar excess relative to the antibody.

-

Add the calculated volume of the Methyltetrazine-SS-NHS stock solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted Methyltetrazine-SS-NHS and quenching reagent using a desalting column equilibrated with PBS.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~520 nm (for the methyltetrazine).

-

Protocol 2: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond in a Methyltetrazine-SS-NHS-containing conjugate.

Materials:

-

Methyltetrazine-SS-NHS labeled biomolecule

-

Reducing Agent Stock Solution: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP) in water

-

PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

Dilute the disulfide-linked conjugate to a suitable concentration in PBS.

-

Add the reducing agent stock solution to a final concentration of 10-50 mM DTT or 5-20 mM TCEP.

-

-

Incubation:

-

Incubate the reaction at 37°C. The incubation time will vary depending on the desired extent of cleavage (from 30 minutes to several hours).

-

-

Analysis:

-

Analyze the reaction mixture by a suitable method (e.g., SDS-PAGE, HPLC, or mass spectrometry) to confirm the cleavage of the disulfide bond and the release of the conjugated molecule.

-

Quantitative Data

Table 1: Degree of Labeling (DOL) of an IgG Antibody with Methyltetrazine-SS-NHS

| Molar Excess of MTZ-SS-NHS | Reaction Time (hours) | Approximate Degree of Labeling (DOL) |

| 10x | 1 | 2-4 |

| 20x | 1 | 4-6 |

| 20x | 2 | 5-8 |

Note: DOL is highly dependent on the specific antibody and reaction conditions.

Table 2: Disulfide Bond Cleavage Efficiency

| Reducing Agent | Concentration (mM) | Incubation Time (min) | Approximate Cleavage Efficiency (%) |

| DTT | 20 | 30 | >90% |

| DTT | 20 | 60 | >95% |

| TCEP | 10 | 30 | >95% |

| Glutathione (B108866) (GSH) | 5 | 60 | ~50-70% |

Note: Cleavage efficiency can be influenced by the steric hindrance around the disulfide bond and the specific protein conjugate.

Signaling Pathways and Logical Relationships

The cleavable nature of the Methyltetrazine-SS-NHS linker is particularly useful in studying cellular processes where the release of a molecule at a specific location or time is desired. For example, in the context of an ADC, the release of the cytotoxic payload is triggered by the high intracellular concentration of glutathione (GSH).

Conclusion

Methyltetrazine-SS-NHS is a highly effective and versatile tool for bioorthogonal chemistry, offering researchers precise control over the labeling and release of biomolecules. Its combination of a bioorthogonal handle, an amine-reactive group, and a cleavable disulfide linker makes it an ideal choice for a wide array of applications in drug development, diagnostics, and fundamental research. By understanding its chemical properties and optimizing experimental protocols, scientists can fully leverage the potential of this powerful reagent.

References

The Core of Bioorthogonal Chemistry: An In-depth Technical Guide to the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction with Methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in chemical biology, drug development, and materials science due to its rapid kinetics, high specificity, and biocompatibility. Among the various dienes utilized for this "click chemistry" ligation, methyltetrazine has garnered significant attention for its optimal balance of reactivity and stability, particularly in complex biological environments. This technical guide provides a comprehensive overview of the fundamental principles of the iEDDA reaction with a specific focus on methyltetrazine, including detailed experimental protocols and quantitative data to facilitate its application in research and development.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile.[1] This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[2] The reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][3] The presence of electron-withdrawing substituents on the tetrazine ring lowers its LUMO energy, thereby accelerating the reaction with a suitable dienophile.[4]

The Role of Methyltetrazine

Methyltetrazine offers a superior balance of properties for in vivo applications when compared to other substituted tetrazines.[5] While more electron-withdrawing groups can increase reaction kinetics, they often decrease the stability of the tetrazine in aqueous media. Methyltetrazine provides a favorable compromise, exhibiting rapid bioorthogonal reactivity while maintaining high stability, which is crucial for reliable and efficient labeling in complex biological systems.[5]

Reaction Mechanism

The iEDDA reaction between a tetrazine and a dienophile proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate.[1][6] This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[4] If the dienophile is an alkyne, the product is an aromatic pyridazine.[3] With alkene dienophiles, the resulting dihydropyridazine can sometimes be oxidized to the corresponding pyridazine.[6] The rate-determining step of this reaction cascade is the initial [4+2] cycloaddition.[7]

Dienophiles for the iEDDA Reaction

The choice of dienophile is critical for achieving rapid and specific ligation. Strained alkenes and alkynes are the most common dienophiles due to their exceptionally fast reaction kinetics.[8] Trans-cyclooctene (TCO) and its derivatives are the most widely used dienophiles for iEDDA reactions due to their high reactivity.[4] Other strained dienophiles such as norbornenes are also employed, although they generally exhibit slower kinetics compared to TCO.[4][6] Unstrained dienophiles, while more stable and synthetically accessible, react significantly slower with tetrazines.[8]

Quantitative Data: Reaction Kinetics

The reactivity of tetrazines in iEDDA reactions is quantified by the second-order rate constant (k₂). The table below summarizes the kinetic data for the reaction of various tetrazines with different dienophiles.

| Diene | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |

| Dipyridyl-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 MeOH/water | [3] |

| Dipyridyl-tetrazine | Norbornene | 1.9 | Not specified | [4] |

| Phenyl-tetrazine | Arylethynyltrifluoroborate | 21 | Not specified | [8] |

| H-tetrazine | TCO | ~3.3 x 10³ | Not specified | [5] |

| Methyltetrazine | TCO | ~1.3 x 10³ | Not specified | [5] |

Experimental Protocols

Detailed methodologies are essential for the successful implementation of the iEDDA reaction in a research setting.

Protocol 1: Determination of Second-Order Rate Constants

This protocol describes a general method for determining the second-order rate constant of an iEDDA reaction using UV-Vis spectroscopy.

Materials:

-

Methyltetrazine derivative

-

Dienophile (e.g., TCO derivative)

-

Spectrophotometer-grade solvent (e.g., acetonitrile, DPBS)

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Prepare a stock solution of the methyltetrazine derivative of known concentration in the desired solvent.

-

Prepare a stock solution of the dienophile at a concentration at least 10-fold higher than the methyltetrazine solution.

-

Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C for organic solvents, 37°C for biological buffers).

-

To a cuvette, add the dienophile solution.

-

Initiate the reaction by adding a small volume of the methyltetrazine stock solution to the cuvette and mix rapidly.

-

Immediately begin monitoring the decay of the tetrazine's characteristic absorbance (typically around 520-540 nm) over time.

-

Under pseudo-first-order conditions (large excess of dienophile), the observed rate constant (k_obs) can be obtained by fitting the absorbance decay to a single exponential function.

-

The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.

Protocol 2: Antibody-TCO Conjugation and Tetrazine Ligation for Pre-targeted Imaging

This protocol provides a workflow for in vivo pre-targeted imaging using the methyltetrazine-TCO ligation.[5]

Materials:

-

Antibody specific to a target of interest

-

TCO-NHS ester

-

Radiolabeled methyltetrazine derivative (e.g., with ¹⁸F)

-

Spin desalting columns

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Animal model with target expression (e.g., tumor-bearing mouse)

-

PET/CT scanner

Procedure:

-

Antibody-TCO Conjugation:

-

Prepare a solution of the antibody at 1-5 mg/mL in the reaction buffer.

-

Add a molar excess of TCO-NHS ester to the antibody solution.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Remove the excess, unreacted TCO-NHS ester using a spin desalting column.

-

-

In Vivo Pre-targeting:

-

Administer the antibody-TCO conjugate to the animal model via intravenous injection.

-

Allow sufficient time for the antibody-TCO conjugate to accumulate at the target site and for unbound conjugate to clear from circulation.

-

-

Radiolabeling and Imaging:

-

Administer the ¹⁸F-labeled methyltetrazine derivative intravenously.

-

The iEDDA reaction will occur in vivo between the TCO-modified antibody at the target site and the circulating radiolabeled methyltetrazine.

-

Perform PET/CT imaging at desired time points to visualize the localization of the radiolabel at the target site.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Approach Matters: The Kinetics of Interfacial Inverse‐Electron Demand Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Toolkit: A Deep Dive into Cleavable Linkers for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cleavable linkers are a cornerstone of modern bioconjugation, enabling the controlled release of therapeutic payloads and molecular probes in response to specific physiological or external stimuli. Their judicious application is paramount in the design of sophisticated drug delivery systems, particularly antibody-drug conjugates (ADCs), as well as in the advancement of chemical proteomics and diagnostic tools. This technical guide provides a comprehensive overview of the fundamental principles of cleavable linkers, detailing their classification, mechanisms of action, and applications. We present a synthesis of quantitative data to facilitate the comparison of different linker technologies and provide detailed experimental protocols for key bioconjugation and cleavage assays. Furthermore, this guide employs visualizations to elucidate complex biological pathways and experimental workflows, offering a robust resource for professionals in the field.

Introduction to Cleavable Linkers in Bioconjugation

The efficacy and safety of bioconjugates, especially in therapeutic applications, are critically dependent on the linker connecting the targeting moiety (e.g., an antibody) to the functional molecule (e.g., a cytotoxic drug).[1] Linkers are broadly categorized as non-cleavable or cleavable.[2] Non-cleavable linkers provide a stable connection, and the release of the payload relies on the complete degradation of the targeting protein within the cell, typically in the lysosome.[3][4] In contrast, cleavable linkers are designed to be selectively broken under specific environmental conditions, offering precise control over payload release.[5][6] This targeted release mechanism is crucial for maximizing the therapeutic index, enhancing efficacy at the target site while minimizing systemic toxicity.[7]

Cleavable linkers are engineered to respond to triggers that are either unique to the target microenvironment or can be externally applied.[8] These triggers can be chemical, enzymatic, or physical in nature.[5] The choice of a cleavable linker strategy has profound implications for the bioconjugate's stability, potency, and overall therapeutic performance.[9]

Classification and Mechanisms of Cleavable Linkers

Cleavable linkers are primarily classified based on their cleavage mechanism. The most prominent classes include chemically-labile linkers and enzyme-sensitive linkers.

Chemically-Labile Linkers

These linkers are designed to undergo cleavage in response to specific chemical conditions prevalent in the target environment.

Acid-labile linkers exploit the lower pH of intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[10][11] Hydrazones are the most common examples of acid-cleavable linkers.[] They remain relatively stable at neutral pH but undergo hydrolysis in the acidic environment of the lysosome to release the payload.[11]

dot

Caption: Acid-labile hydrazone linker cleavage pathway.

Disulfide linkers are designed to be cleaved in the reducing environment of the cell's cytoplasm.[2] The concentration of glutathione (B108866) (GSH), a key intracellular reducing agent, is significantly higher in the cytoplasm (1-10 mM) compared to the extracellular environment (2-20 µM).[2] This differential provides a mechanism for selective payload release upon internalization. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[10]

dot

Caption: Glutathione-sensitive disulfide linker cleavage.

Enzyme-Sensitive Linkers

This class of linkers incorporates peptide or glycosidic bonds that are substrates for specific enzymes that are overexpressed in tumor cells or are localized in specific subcellular compartments like lysosomes.[13][14]

Peptide-based linkers are the most widely used enzyme-sensitive linkers, particularly in ADCs.[2] These linkers often contain dipeptide sequences, such as valine-citrulline (Val-Cit) or phenylalanine-lysine (Phe-Lys), which are recognized and cleaved by lysosomal proteases like Cathepsin B.[2] Cathepsin B is often upregulated in various cancer types, providing a degree of tumor selectivity.[4]

dot

Caption: Protease-cleavable Val-Cit linker mechanism.

These linkers utilize a glycosidic bond that can be cleaved by specific glycosidases, such as β-glucuronidase, which is found at high concentrations in the tumor microenvironment and within lysosomes.[10] This strategy offers an alternative enzymatic release mechanism.

Photocleavable Linkers

Photocleavable linkers contain a photosensitive moiety, such as an o-nitrobenzyl group, that undergoes cleavage upon irradiation with light of a specific wavelength, typically UV or near-UV.[3][15] This allows for precise spatial and temporal control over payload release, a feature that is highly advantageous in research applications and certain therapeutic contexts.[3]

dot

Caption: Mechanism of the bystander effect with cleavable linkers.

Experimental Protocols

Detailed and robust experimental protocols are essential for the development, characterization, and selection of optimal cleavable linkers for bioconjugation.

Protocol for ADC Preparation using a Val-Cit Linker

This protocol describes the conjugation of a maleimide-activated Val-Cit-PABC-MMAE drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in PBS, pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

-

Maleimide-activated VC-PAB-MMAE dissolved in DMSO

-

Conjugation buffer: PBS with 1 mM EDTA, pH 7.4

-

Quenching solution: N-acetylcysteine (10 mM in water)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Reduction:

-

Adjust the mAb concentration to 5-10 mg/mL in conjugation buffer.

-

Add TCEP solution to the mAb solution to a final molar excess of 2-3 fold over the antibody.

-

Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

-

Conjugation Reaction:

-

Cool the reduced antibody solution to room temperature.

-

Add the maleimide-activated VC-PAB-MMAE solution (in DMSO) to the reduced antibody at a molar excess of 5-10 fold. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

-

Quenching the Reaction:

-

Add the N-acetylcysteine solution to a final molar excess of 2-fold over the maleimide-drug-linker to quench any unreacted maleimide (B117702) groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated Sephadex G-25 column.

-

Elute the ADC with PBS, pH 7.4, and collect the fractions containing the purified ADC.

-

In Vitro Cathepsin B Cleavage Assay

This assay measures the release of a payload from a Val-Cit-linker-containing ADC in the presence of purified Cathepsin B.

Materials:

-

Purified ADC with Val-Cit linker

-

Recombinant human Cathepsin B

-

Assay buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Quenching solution: Acetonitrile with an internal standard

-

LC-MS system

Procedure:

-

Enzyme Activation: Pre-activate Cathepsin B by incubating it in the assay buffer at 37°C for 15 minutes.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding 3 volumes of the cold quenching solution.

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency (IC₅₀) of an ADC on target cancer cells.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC and isotype control ADC

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in complete medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC₅₀ value using a suitable curve-fitting model.

ADC Characterization Workflow

The characterization of ADCs is crucial to ensure their quality, homogeneity, and stability. A typical workflow involves multiple analytical techniques.

dot

Caption: A typical workflow for the analytical characterization of ADCs.

Conclusion

Cleavable linkers are indispensable tools in the field of bioconjugation, providing a sophisticated mechanism for the controlled release of active molecules. The selection of an appropriate cleavable linker is a multifaceted decision that requires a thorough understanding of the biological target, the chemistry of the payload, and the desired pharmacokinetic profile of the bioconjugate. This guide has provided a fundamental overview of the major classes of cleavable linkers, their mechanisms of action, and a comparative analysis of their key properties. The detailed experimental protocols and workflow visualizations are intended to serve as a practical resource for researchers and drug development professionals, facilitating the rational design and evaluation of next-generation bioconjugates with enhanced therapeutic potential. As our understanding of disease biology and linker chemistry continues to evolve, we can anticipate the development of even more sophisticated and highly selective cleavable linker technologies, further advancing the field of targeted therapeutics and diagnostics.

References

- 1. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. seas.upenn.edu [seas.upenn.edu]

- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. criver.com [criver.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, drug development, and diagnostics. These molecules possess two distinct reactive moieties, enabling the covalent linkage of two different biomolecules, a process central to the creation of advanced bioconjugates such as antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of the core principles of heterobifunctional crosslinkers, their chemical specificities, quantitative properties, and detailed experimental protocols for their application.

Core Concepts of Heterobifunctional Crosslinkers

Unlike their homobifunctional counterparts, which feature two identical reactive groups, heterobifunctional crosslinkers offer controlled, sequential conjugation. This is paramount for minimizing the formation of undesirable homodimers and for ensuring the precise assembly of complex biomolecular structures. The general architecture of a heterobifunctional crosslinker consists of two different reactive groups separated by a spacer arm. The nature of these reactive groups dictates the target functional groups on the biomolecules to be conjugated, while the spacer arm influences the distance between the linked molecules and can be engineered to possess properties such as cleavability or enhanced solubility.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. This allows for a high degree of specificity in bioconjugation strategies.

-

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is the most common class, typically featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues) and a maleimide (B117702) group that reacts with sulfhydryls (e.g., on cysteine residues).

-

Amine-Reactive and Photoreactive Crosslinkers: These combine an amine-reactive group with a photoreactive group (e.g., an aryl azide). The photoreactive group remains inert until activated by UV light, at which point it can form a covalent bond with a wide range of functional groups.[1]

-

Sulfhydryl-Reactive and Photoreactive Crosslinkers: Similar to the above, these linkers have a sulfhydryl-reactive moiety and a photoreactive group, enabling the targeted conjugation to a cysteine residue followed by light-induced crosslinking to a nearby molecule.[1]

-

PEGylated Crosslinkers: These crosslinkers incorporate polyethylene (B3416737) glycol (PEG) chains into their spacer arms. PEGylation can enhance the solubility and stability of the resulting bioconjugate, reduce immunogenicity, and provide a flexible spacer.[2][3]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is often guided by its physicochemical properties, particularly its molecular weight and the length of its spacer arm. The spacer arm length is a critical parameter as it defines the distance between the two conjugated molecules.[4]

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Cleavable |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | NHS ester, Maleimide | No |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester, Maleimide | No |

| m-Maleimidobenzoyl-N-hydroxysuccinimide ester | MBS | 314.26 | 7.3 | NHS ester, Maleimide | No |

| Sulfosuccinimidyl m-maleimidobenzoyl-N-hydroxysuccinimide ester | Sulfo-MBS | 416.34 | 7.3 | Sulfo-NHS ester, Maleimide | No |

| Succinimidyl iodoacetate | SIA | 282.02 | 1.5 | NHS ester, Iodoacetyl | No |

| Sulfosuccinimidyl iodoacetate | Sulfo-SIA | 384.10 | 1.5 | Sulfo-NHS ester, Iodoacetyl | No |

| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | NHS ester, Pyridyldithiol | Yes (Disulfide bond) |

| Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate | LC-SPDP | 425.53 | 15.7 | NHS ester, Pyridyldithiol | Yes (Disulfide bond) |

| Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate | Sulfo-LC-SPDP | 527.57 | 15.7 | Sulfo-NHS ester, Pyridyldithiol | Yes (Disulfide bond) |

| N-5-Azido-2-nitrobenzoyloxysuccinimide | ANB-NOS | 305.20 | 7.7 | NHS ester, Photoreactive nitrophenyl azide | No |

Experimental Protocols

The following are detailed methodologies for common applications of heterobifunctional crosslinkers.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of a protein with available primary amines (Protein 1) to a protein with free sulfhydryl groups (Protein 2).

Materials:

-

SMCC Crosslinker

-

Amine-containing protein (Protein 1)

-

Sulfhydryl-containing protein (Protein 2)

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Preparation of SMCC Solution: Allow the vial of SMCC to come to room temperature before opening. Prepare a 50 mM stock solution of SMCC by dissolving it in anhydrous DMSO or DMF.

-

Activation of Protein 1:

-

Prepare Protein 1 in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Add the SMCC stock solution to the Protein 1 solution to achieve a 10- to 50-fold molar excess of SMCC over the protein.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Removal of Excess SMCC: Immediately following the incubation, remove the unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.

-

Conjugation to Protein 2:

-

Combine the maleimide-activated Protein 1 with Protein 2 in the desired molar ratio.

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine can be added to a final concentration of 1-10 mM.

Protocol 2: General Procedure for Antibody-Drug Conjugate (ADC) Preparation

This protocol outlines the steps for conjugating a cytotoxic drug to a monoclonal antibody using a heterobifunctional crosslinker.[5]

Materials:

-

Monoclonal antibody (mAb)

-

Thiol-containing cytotoxic drug

-

Heterobifunctional crosslinker (e.g., SMCC)

-

Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.8)

-

Quenching reagent (e.g., L-cysteine)

-

Desalting column

-

Tangential Flow Filtration (TFF) system (optional)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Amine Reaction Buffer. Ensure the buffer is free of primary amines.

-

Antibody Activation:

-

Add the heterobifunctional crosslinker to the antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Purification of Activated Antibody: Remove excess crosslinker using a desalting column or TFF, exchanging the buffer to the Thiol Reaction Buffer.

-

Drug Conjugation:

-

Add the thiol-containing drug to the activated antibody solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching: Add a quenching reagent to cap any unreacted maleimide groups on the antibody.

-